![molecular formula C13H17ClO3 B14629496 (2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid CAS No. 53548-23-5](/img/structure/B14629496.png)
(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid is an organic compound with a complex structure It is characterized by the presence of a chlorinated aromatic ring, a propanoic acid moiety, and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid typically involves several steps:
Chlorination: The starting material, 4-chloro-5-methyl-2-(propan-2-yl)phenol, is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Esterification: The chlorinated phenol is then esterified with a suitable esterifying agent, such as ethyl chloroformate, to form the corresponding ester.
Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Applications De Recherche Scientifique
(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-[4-Chloro-2-(propan-2-yl)phenoxy]propanoic acid: Lacks the methyl group at the 5-position.
(2R)-2-[4-Bromo-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid: Contains a bromine atom instead of chlorine.
(2R)-2-[4-Chloro-5-methyl-2-(ethyl)phenoxy]propanoic acid: Has an ethyl group instead of an isopropyl group.
Uniqueness
(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the isopropyl group and the specific positioning of the chlorine and methyl groups can influence its reactivity and interactions with molecular targets.
Propriétés
Numéro CAS |
53548-23-5 |
|---|---|
Formule moléculaire |
C13H17ClO3 |
Poids moléculaire |
256.72 g/mol |
Nom IUPAC |
(2R)-2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)propanoic acid |
InChI |
InChI=1S/C13H17ClO3/c1-7(2)10-6-11(14)8(3)5-12(10)17-9(4)13(15)16/h5-7,9H,1-4H3,(H,15,16)/t9-/m1/s1 |
Clé InChI |
GUDSBBMRPAATAD-SECBINFHSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1Cl)C(C)C)O[C@H](C)C(=O)O |
SMILES canonique |
CC1=CC(=C(C=C1Cl)C(C)C)OC(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


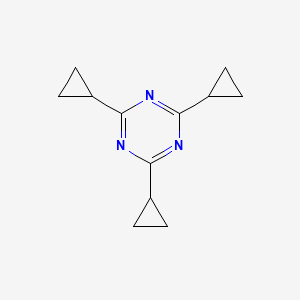
![Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate](/img/structure/B14629425.png)
![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene)](/img/structure/B14629443.png)

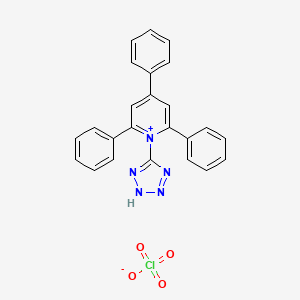
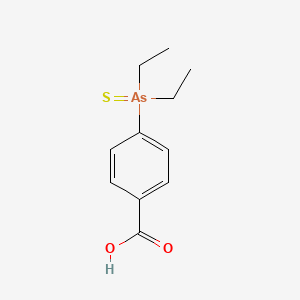

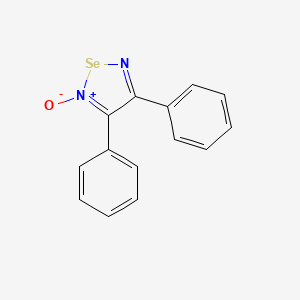


![Acetic acid, [[(benzoylamino)methyl]thio]-](/img/structure/B14629479.png)

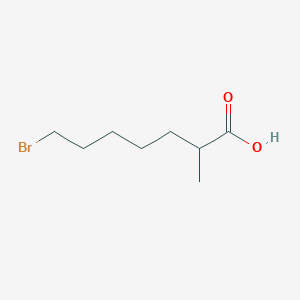
![N,N'-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14629500.png)
